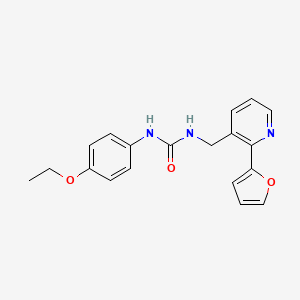
2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a specialized organic compound known for its unique structural components and potential applications across various scientific fields. This compound is a product of intricate organic synthesis, characterized by its distinct cyclopentylthio and pyrrolidinyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions The initial step often involves the formation of the pyrrolidinyl structure, followed by its subsequent functionalization with the 5-methylpyridin-2-yl group
Industrial Production Methods: Industrial production of this compound, while not extensively documented due to its specialized nature, would likely mirror the laboratory synthetic routes, albeit on a larger scale. The process would involve stringent control of reaction conditions to maintain product consistency and purity. Potential methods might also include continuous flow chemistry to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone undergoes a variety of chemical reactions, including:
Oxidation: Wherein specific oxidizing agents transform the sulfur atom in the cyclopentylthio group.
Reduction: Reduction reactions can occur, particularly at the ethanone moiety, leading to secondary alcohol formation.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other peroxides in an acidic or basic medium.
Reduction: Hydride sources such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or organometallic reagents in aprotic solvents.
Major Products Formed: The products depend on the type of reaction and conditions. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohol derivatives. Substitution reactions often result in modified pyrrolidinyl structures with new functional groups.
科学的研究の応用
2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone holds promise in several research domains:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: This compound can be used in studying protein-ligand interactions due to its unique structure.
Industry: While niche, it can be employed in materials science for developing novel polymers or specialty chemicals.
作用機序
Molecular Targets and Pathways: The compound's mechanism of action is not extensively documented but may involve interactions with cellular proteins or enzymes, particularly those that can accommodate its bulky structure. Its molecular pathways could include modulation of enzyme activity or receptor binding, influencing biological processes at the cellular level.
類似化合物との比較
Unique Characteristics: 2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone stands out due to its combined features of a cyclopentylthio group and a pyrrolidinyl moiety, offering distinct steric and electronic properties.
Similar Compounds
2-(Cyclopentylthio)-1-(pyrrolidin-1-yl)ethanone: Lacks the 5-methylpyridin-2-yl group, offering different reactivity.
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-2-one: Similar in structure but with variations in the carbon backbone and functional groups.
These similar compounds share structural motifs but differ in specific functional groups and their respective chemical behaviors, underscoring the uniqueness of this compound.
特性
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-13-6-7-16(18-10-13)21-14-8-9-19(11-14)17(20)12-22-15-4-2-3-5-15/h6-7,10,14-15H,2-5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOCWZGVIIZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)
![2,2-Difluorospiro[2.3]hexan-5-ol](/img/structure/B2885981.png)
![n-({4h,6h,7h-Pyrano[4,3-d][1,3]thiazol-2-yl}methyl)prop-2-enamide](/img/structure/B2885982.png)
![2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B2885983.png)



![Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2885990.png)
![2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2885991.png)
![2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2885992.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide](/img/structure/B2885993.png)
![3-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2885994.png)
![{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol](/img/structure/B2885998.png)

